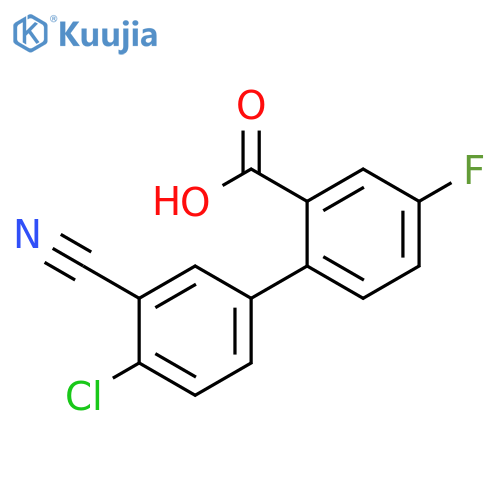

Cas no 1261991-40-5 (2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)

1261991-40-5 structure

商品名:2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid

CAS番号:1261991-40-5

MF:C14H7ClFNO2

メガワット:275.662286043167

MDL:MFCD18321290

CID:2768018

PubChem ID:53227181

2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- MFCD18321290

- 4'-Chloro-3'-cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid

- 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%

- 1261991-40-5

- 2-(4-CHLORO-3-CYANOPHENYL)-5-FLUOROBENZOIC ACID

- DTXSID00690768

- 2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid

-

- MDL: MFCD18321290

- インチ: InChI=1S/C14H7ClFNO2/c15-13-4-1-8(5-9(13)7-17)11-3-2-10(16)6-12(11)14(18)19/h1-6H,(H,18,19)

- InChIKey: QVQGMGUHXMMRLX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 275.0149343Da

- どういたいしつりょう: 275.0149343Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 394

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB328509-5 g |

2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%; . |

1261991-40-5 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB328509-5g |

2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid, 95%; . |

1261991-40-5 | 95% | 5g |

€1159.00 | 2025-03-19 |

2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1261991-40-5 (2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261991-40-5)

清らかである:99%

はかる:5g

価格 ($):687.0